3-(2-formyl-1H-indol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-formylindol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-10-7-9-3-1-2-4-11(9)13(10)6-5-12(15)16/h1-4,7-8H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWRORSJFWYSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCC(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for 3 2 Formyl 1h Indol 1 Yl Propanoic Acid
Retrosynthetic Analysis of the 3-(2-formyl-1H-indol-1-yl)propanoic acid Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals two principal bond disconnections that suggest logical forward-synthetic pathways. These disconnections are the N1-C bond of the propanoic acid side chain and the C2-C bond of the formyl group. This leads to two primary synthetic strategies.
Route A: This approach involves an initial C2 formylation followed by N1-alkylation. The primary disconnection is the N1-CH2 bond, which retrosynthetically cleaves the propanoic acid side chain. This leads to indole-2-carbaldehyde as a key intermediate. This intermediate can then be traced back to indole (B1671886) itself, which is commercially available. The forward synthesis would involve the formylation of indole at the C2 position, followed by the N-alkylation with a suitable three-carbon synthon, such as ethyl 3-bromopropanoate (B1231587), and subsequent hydrolysis of the ester to yield the target carboxylic acid.
Route B: An alternative strategy involves reversing the order of bond formation: N1-alkylation followed by C2-formylation. The initial disconnection targets the C2-formyl group, leading to the intermediate 3-(1H-indol-1-yl)propanoic acid. This intermediate can be synthesized from indole via N-alkylation. The subsequent C2-formylation of this N-substituted indole is a critical step. Standard formylation methods like the Vilsmeier-Haack reaction on N-alkyl indoles typically show a strong preference for the C3 position. Therefore, achieving formylation at the C2 position necessitates a regioselective strategy, such as directed ortho-metalation (DoM), where the N-propanoic acid moiety (or a protected version) directs lithiation to the adjacent C2 position.
Both routes present distinct synthetic challenges and advantages concerning regioselectivity and functional group compatibility, which will be explored in the subsequent sections.
Methodologies for N-Alkylation of Indoles with Propanoic Acid Derivatives
The introduction of a propanoic acid side chain onto the indole nitrogen is a crucial step in the synthesis of the target molecule. This can be achieved through several methods, primarily categorized as direct alkylation or alternative functionalization routes.
Direct N-alkylation is a common and straightforward method for functionalizing the indole nitrogen. Classical conditions often involve the deprotonation of the indole N-H with a strong base, followed by reaction with an alkyl halide. rsc.org
The indole anion, generated by a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), acts as a nucleophile. rsc.org This anion then reacts with an electrophile like ethyl 3-bromopropanoate or methyl acrylate (B77674) in a Michael addition. The resulting ester is subsequently hydrolyzed to afford the desired N-propanoic acid side chain. While effective, the use of strong bases like NaH can sometimes be challenging on a larger scale and may have limitations regarding substrate scope. rsc.org
| Indole Substrate | Alkylating Agent | Base | Solvent | Yield |
| Indole | N-tosylhydrazones | KOH | - | Up to 86% researchgate.net |
| Indole | Aldimines | Zinc-ProPhenol complex | - | Up to 86% nih.gov |
| Phenylhydrazine | Ketones/Alkyl Halides | Acid / Base | Ethereal | High rsc.org |
| Indole | Formic Acid | TBD (organic base) | - | - researchgate.net |
This table presents a summary of various N-alkylation conditions for indoles found in the literature. Specific yields are highly dependent on the exact substrates and conditions used.
Modern synthetic methods offer milder and more selective alternatives for indole N-alkylation. Copper-catalyzed reactions have emerged as a powerful tool. For instance, a copper hydride (CuH)-catalyzed process can be used to achieve N-alkylation. nih.gov This method often employs electrophilic indole derivatives, such as N-(benzoyloxy)indoles, which react with pronucleophiles. nih.gov The choice of ligand is critical in controlling the regioselectivity between N- and C3-alkylation. nih.gov
Another approach involves the reductive cross-coupling between N-tosylhydrazones and indole in the presence of a copper iodide catalyst. researchgate.net This method tolerates a variety of functional groups. Furthermore, metal-free processes have been developed, such as the hydroxymethylation of indoles using formic acid, promoted by an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) with phenylsilane (B129415) as a reductant. researchgate.net
Strategies for Formyl Group Introduction onto the Indole Ring
Introducing a formyl group at the C2 position of an N-alkylated indole is a significant synthetic challenge due to the intrinsic reactivity of the indole ring. The C3 position is generally the most nucleophilic and thus the preferred site for electrophilic substitution.
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. researchgate.netorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govijpcbs.com This forms a chloromethyleniminium salt, which is the active electrophile. ijpcbs.com
When applied to unsubstituted indole, the Vilsmeier-Haack reaction overwhelmingly yields indole-3-carbaldehyde. For N-substituted indoles, such as 3-(1H-indol-1-yl)propanoic acid, the C3 position remains the most activated site for this electrophilic substitution. Therefore, direct Vilsmeier-Haack formylation of the N-alkylated intermediate is not a viable strategy for obtaining the desired C2-formylated product. However, if starting with an indole already substituted at the C3 position, the Vilsmeier-Haack reaction can be directed to the C2 position. This highlights the importance of the order of synthetic steps.
To achieve regioselective formylation at the C2 position of an N-substituted indole, directed ortho-metalation (DoM) is the premier strategy. wikipedia.orgorganic-chemistry.org DoM involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). wikipedia.org This coordination facilitates the deprotonation of the proximal ortho position. organic-chemistry.org
In the context of indoles, a suitable DMG is first installed on the indole nitrogen. The N-substituent acts as a Lewis basic site that complexes the lithium cation, directing the base to deprotonate the adjacent C2 proton. The resulting C2-lithiated indole is a potent nucleophile that can be trapped with an electrophile. Quenching this organolithium intermediate with DMF provides the C2-formyl group upon aqueous workup. nih.gov A variety of DMGs have been successfully employed for C2-metalation of indoles, including amides, carbamates, and triisopropylsilyl (TIPS) groups. nih.govresearchgate.net This method effectively overcomes the inherent electronic preference for C3-substitution, providing a reliable route to C2-functionalized indoles. nih.gov
| N-Directing Group (DMG) | Lithiating Agent | Electrophile | Outcome |
| N-amide | n-BuLi | Various electrophiles | C2- and C7-substituted indoles nih.gov |
| N-phosphinoyl | n-BuLi | Various electrophiles | C7-substituted products nih.gov |
| N-carbamate | s-BuLi / t-BuLi | Various electrophiles | C2-lithiation |
| N-SO₂Ph | t-BuLi | Various electrophiles | C2-lithiation |
This table summarizes various directing groups used for the regioselective metalation of the indole ring.
Other Electrophilic Formylation Methods
Beyond the classical Vilsmeier-Haack and Reimer-Tiemann reactions, several other electrophilic formylation methods have been developed for indoles, offering milder conditions and broader functional group tolerance. These alternative methods can be instrumental in the synthesis of this compound, particularly for the introduction of the formyl group at the C2 position of an N-substituted indole.
One such method involves the use of boron-based catalysts . For instance, boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the C-H formylation of indoles using alkyl orthoesters, such as trimethyl orthoformate (TMOF), as the formylating agent. acs.org This approach allows for the rapid and efficient synthesis of a variety of C-formylindoles, including at the C2, C3, C6, and C7 positions. acs.org
Another notable method is iron-catalyzed C3-formylation . While this method typically directs formylation to the C3 position of free (N-H) or N-substituted indoles, it represents a greener alternative to traditional methods by using ferric chloride (FeCl₃), a cheap and non-toxic catalyst, with formaldehyde (B43269) and aqueous ammonia (B1221849) under air. rsc.org
Furthermore, the direct formylation of indoles can be achieved with other reagents under specific conditions. For example, N,N-dimethylformamide (DMF) can be used with catalysts other than POCl₃, and other formylating agents like dimethyl sulfoxide (B87167) (DMSO), formaldehyde, and glyoxylic acid have been employed with varying degrees of success under thermochemical, electrochemical, or photochemical conditions.
| Formylation Method | Reagent(s) | Catalyst | Position Selectivity | Reference |
| Boron-Catalyzed | Trimethyl orthoformate (TMOF) | BF₃·OEt₂ | C2, C3, C6, C7 | acs.org |
| Iron-Catalyzed | Formaldehyde, Aqueous Ammonia | FeCl₃ | C3 | rsc.org |
Convergent and Linear Synthesis Pathways for this compound
The synthesis of this compound can be designed using either a convergent or a linear approach.
A linear synthesis pathway would involve the sequential construction of the molecule. A plausible linear route begins with the synthesis of 3-(1H-indol-1-yl)propanoic acid. This can be achieved by the reaction of indole with acrylic acid in the presence of a base. Once the N-substituted indole is formed, the next crucial step is the regioselective formylation at the C2 position. This can be challenging as electrophilic substitution on the indole ring typically favors the C3 position. However, with the indole nitrogen already substituted, the electronic properties of the indole nucleus are altered, which can influence the site of formylation. The use of specific directing groups or formylation methods that favor C2 substitution would be necessary. For instance, lithiation of the N-protected indole at the C2 position followed by quenching with a formylating agent is a common strategy to achieve C2-functionalization.
Protecting Group Chemistry in the Synthesis of this compound
The synthesis of this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure the desired chemical transformations occur.
While the target molecule has a substituent on the indole nitrogen, protecting the N-H of an indole precursor can be crucial in certain synthetic strategies, especially to direct lithiation to the C2 position for subsequent formylation. Common protecting groups for the indole nitrogen include:
Sulfonyl groups: Arylsulfonyl groups like tosyl (Ts) and phenylsulfonyl (PhSO₂) are widely used. They are stable to a range of conditions and can be removed with strong bases or reducing agents.
Carbamates: The tert-butoxycarbonyl (Boc) group is a popular choice, readily introduced and removed under acidic conditions. The allyloxycarbonyl (Aloc) group is another option, offering orthogonal deprotection conditions using palladium catalysis. nih.gov
Alkyl groups: Benzyl (B1604629) (Bn) groups can be used and are typically removed by hydrogenolysis.
Silyl groups: Trialkylsilyl groups such as triisopropylsilyl (TIPS) can protect the indole nitrogen and are generally cleaved with fluoride (B91410) ion sources.
Acyl groups: The pivaloyl group can protect both the N-1 and C-2 positions of the indole due to steric hindrance.
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Tosyl (Ts) | Tosyl chloride | Strong base (e.g., NaOH, LDA), reducing agents |
| tert-Butoxycarbonyl (Boc) | Boc anhydride | Acid (e.g., TFA, HCl) |
| Benzyl (Bn) | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) |
| Triisopropylsilyl (TIPS) | TIPS chloride | Fluoride ions (e.g., TBAF) |
The carboxylic acid functionality in the propanoic acid side chain may need protection to prevent unwanted reactions, for example, during formylation or other transformations that are incompatible with a free acid. Common protecting groups for carboxylic acids include:
Esters: Methyl, ethyl, or benzyl esters are frequently employed. Methyl and ethyl esters are typically removed by acid- or base-catalyzed hydrolysis. Benzyl esters can be cleaved by hydrogenolysis, which offers milder conditions. tert-Butyl esters are readily removed with acid.
The aldehyde group is reactive towards nucleophiles and both oxidizing and reducing agents. Therefore, its protection might be necessary if subsequent reactions are to be performed on other parts of the molecule.
Acetals and Ketals: Aldehydes are commonly protected as acetals, often by reacting them with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic acetal (B89532). These are stable to basic and nucleophilic conditions and are readily deprotected by treatment with aqueous acid.
Stereochemical Control in the Synthesis of Chiral Analogues (if applicable)
The synthesis of chiral analogues of this compound, for instance, where the propanoic acid side chain contains a stereocenter, requires methods for stereochemical control. This is particularly relevant in the development of new therapeutic agents, where enantiomeric purity is often critical.
Asymmetric synthesis strategies can be employed to introduce chirality. For example, chiral auxiliaries can be attached to the propanoic acid side chain to direct stereoselective reactions. Alternatively, enantioselective catalytic methods can be used.
Recent advances in organocatalysis have provided powerful tools for the asymmetric synthesis of chiral indole derivatives. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions have been used for the enantioselective synthesis of various chiral heterocycles, including those derived from indole-2-carbaldehydes. acs.org Chiral phosphoric acids have also emerged as effective catalysts for the asymmetric dearomatization of indoles, leading to the formation of chiral indolenines and fused indolines. rsc.org
Furthermore, chiral N-substituted indole-2-carbaldehydes can be prepared and utilized in asymmetric synthesis. One approach involves the alkylation of 2-cyanoindole with an optically active alkylating agent, followed by conversion of the cyano group to an aldehyde. researchgate.net These chiral building blocks can then be used to construct more complex chiral molecules.
Optimization and Scale-up Considerations in the Synthesis of this compound
The industrial production of this compound necessitates a synthetic strategy that is not only efficient and high-yielding but also economically viable and scalable. The optimization of the synthesis of this target molecule would logically focus on two primary transformations: the formylation of the indole nucleus at the C2 position and the N-alkylation to introduce the propanoic acid side chain. The sequence of these steps is a critical consideration for an optimized process.
A plausible and efficient synthetic route would involve the N-alkylation of indole-2-carboxaldehyde. This approach begins with the readily available indole-2-carboxaldehyde, which can be synthesized via the Vilsmeier-Haack formylation of indole. The subsequent step is the introduction of the propanoic acid moiety onto the indole nitrogen.
Optimization of N-Alkylation of Indole-2-carboxaldehyde
The N-alkylation of indole-2-carboxaldehyde can be achieved through a Michael addition reaction with an acrylate ester, such as ethyl acrylate, followed by hydrolysis of the resulting ester.
Reaction Parameters for Optimization:
Base: The choice and amount of base are critical for the deprotonation of the indole nitrogen, facilitating the nucleophilic attack on the acrylate. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The optimization would involve screening these bases to identify the one that provides the best yield and minimizes side reactions.
Solvent: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (THF). The choice of solvent can significantly influence the reaction rate and yield. Optimization studies would compare these solvents to determine the most suitable one for the specific substrate.
Temperature and Reaction Time: The reaction temperature and duration are interdependent variables that need to be optimized to ensure complete conversion while minimizing the formation of degradation products. Initially, the reaction can be conducted at room temperature and monitored over time. If the reaction is slow, gentle heating can be applied.
Stoichiometry of Reagents: The molar ratio of indole-2-carboxaldehyde to the acrylate ester and the base should be carefully optimized to maximize the yield of the desired N-alkylated product and minimize the consumption of excess reagents.
Hydrolysis of the Ester Intermediate:
The final step in this synthetic sequence is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727), followed by acidification. Optimization of this step involves adjusting the concentration of the base, the reaction temperature, and the time to ensure complete hydrolysis without affecting the formyl group.
Table 1: Hypothetical Optimization Parameters for N-Alkylation of Indole-2-carboxaldehyde
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition (Hypothetical) |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | Acetonitrile | THF | DMF |
| Temperature | Room Temp | 50 °C | 80 °C | 50 °C |
| Reactant Ratio (Indole:Acrylate) | 1:1.1 | 1:1.5 | 1:2 | 1:1.5 |
Alternative Route: Formylation of an N-Substituted Indole
An alternative synthetic strategy involves the Vilsmeier-Haack formylation of a pre-synthesized N-substituted indole, namely 3-(1H-indol-1-yl)propanoic acid. This approach would require the initial synthesis of the N-substituted indole, which can be prepared by the reaction of indole with a suitable three-carbon synthon.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.ir The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a key component of this reaction. rsc.org
Optimization of Vilsmeier-Haack Formylation:
Vilsmeier Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is a crucial parameter. An excess of the reagent is often used to ensure complete formylation, but this can lead to the formation of byproducts. Optimization would aim to find the minimum amount of reagent required for high conversion.
Reaction Temperature and Time: The formylation reaction is often carried out at low temperatures initially, followed by warming to room temperature or gentle heating. The temperature profile and reaction time need to be carefully controlled to prevent side reactions and degradation of the starting material and product.
Work-up Procedure: The work-up of a Vilsmeier-Haack reaction typically involves quenching the reaction mixture with ice and then neutralizing with a base. The pH of the aqueous solution during work-up can influence the purity and yield of the final product.
Table 2: Typical Conditions for Vilsmeier-Haack Formylation of Indoles
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Indole | POCl₃, DMF | DMF | 0 °C to RT | 2.5 h | Not specified | tcichemicals.com |
| 2,3,3-trimethyl-3H-benzo[g]indole | Vilsmeier reagent | Not specified | Not specified | Not specified | Good yields | orgchemres.org |
Scale-up Considerations
Transitioning the optimized laboratory-scale synthesis to a larger, industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.
Heat Management: Both the N-alkylation and the Vilsmeier-Haack formylation can be exothermic reactions. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The choice of reactor with appropriate cooling capabilities is essential.
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized hot spots, concentration gradients, and reduced reaction rates and yields. The reactor design and agitation speed must be carefully selected to ensure homogeneity.
Reagent Addition: The rate of addition of reagents, particularly the Vilsmeier reagent or a strong base like sodium hydride, needs to be carefully controlled on a large scale to manage the exothermicity of the reaction.
Product Isolation and Purification: The isolation and purification of the final product on a large scale require efficient and scalable methods. Crystallization is often the preferred method for purifying solid compounds. mdpi.com The choice of crystallization solvent and the control of cooling rates are critical for obtaining a product with high purity and good crystal morphology. For indole carboxylic acids, purification can also be achieved by forming a salt, such as a triethylamine (B128534) salt, which can be purified and then converted back to the free acid. google.com
Waste Management: Large-scale synthesis generates significant amounts of waste. A scalable process should include a strategy for the safe disposal or recycling of waste streams to minimize environmental impact and reduce costs.
Chemical Reactivity and Transformations of 3 2 Formyl 1h Indol 1 Yl Propanoic Acid
Reactivity Profile of the Formyl Group at the Indole (B1671886) C2 Position
The formyl group at the C2 position of the indole ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the indole ring, which can affect the electrophilicity of the carbonyl carbon. The C2 position of indoles can be functionalized through various methods, including C-H functionalization, which highlights the diverse reactivity of this position. chim.itnih.gov
The formyl group of 3-(2-formyl-1H-indol-1-yl)propanoic acid can be readily reduced to a primary alcohol, yielding 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoic acid, or further reduced to a methyl group to form 3-(2-methyl-1H-indol-1-yl)propanoic acid. The choice of reducing agent determines the extent of the reduction.
For the selective reduction to the alcohol, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. Due to the milder nature of NaBH₄, it is often preferred to avoid potential side reactions.
Complete reduction to the alkane (methyl group) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. However, the acidic conditions of the Clemmensen reduction might affect the indole ring. A palladium-catalyzed hydride reduction has also been used for the reduction of similar heterocyclic systems. nih.gov
Table 1: Reduction Reactions of the C2-Formyl Group
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Aldehyde to Alcohol | Sodium borohydride (NaBH₄), Methanol (B129727) | 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoic acid |
The aldehyde functional group can be oxidized to a carboxylic acid, which would result in the formation of 1-(2-carboxyethyl)-1H-indole-2-carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents.
Common reagents for this oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid over-oxidation or degradation of the electron-rich indole ring. nih.govresearchgate.net Biocatalytic methods using enzymes like flavin-dependent monooxygenases have also been explored for the selective oxidation of indole derivatives, which can offer advantages in terms of chemoselectivity and milder reaction conditions. nih.gov
Table 2: Oxidation Reactions of the C2-Formyl Group
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium permanganate (KMnO₄) | Basic solution, then acidification | 1-(2-carboxyethyl)-1H-indole-2-carboxylic acid |
The carbonyl group of the 2-formylindole moiety readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration.
This reactivity is fundamental in the synthesis of more complex indole-based structures and is analogous to the well-documented condensation reactions of indole-3-carboxaldehyde. acgpubs.orgresearchgate.netnih.gov The resulting imines can be further reduced to secondary amines, providing a route for N-alkylation at the C2-methyl position.
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles. nih.gov This includes the addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi), leading to the formation of secondary alcohols.
The addition of cyanide ion (from sources like HCN or KCN) results in the formation of a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids. Nucleophilic addition is a key step in many synthetic pathways involving indole aldehydes. semanticscholar.orglibretexts.orgyoutube.comnih.gov
The 2-formyl group is an excellent substrate for carbon-carbon bond-forming reactions such as the Knoevenagel condensation and the Wittig reaction.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid) in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgnih.gov This reaction leads to the formation of an α,β-unsaturated product, which is a valuable synthetic intermediate. rsc.orgnih.gov
The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comlibretexts.orglibretexts.org The 2-formyl group reacts with a phosphorus ylide (Wittig reagent) to form an alkene with a high degree of control over the location of the double bond. organic-chemistry.orgwikipedia.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. wikipedia.org
Table 3: Knoevenagel and Wittig Reactions
| Reaction | Reagent | Product Type |
|---|---|---|
| Knoevenagel Condensation | Malonic acid, Piperidine, Pyridine | α,β-unsaturated carboxylic acid |
Reactivity Profile of the Propanoic Acid Moiety
The propanoic acid group attached to the indole nitrogen at position 1 exhibits the typical reactivity of a carboxylic acid. It can undergo esterification, conversion to an acid chloride, amide formation, and reduction.
Esterification : In the presence of an alcohol and an acid catalyst, the propanoic acid group can be converted to its corresponding ester.
Acid Chloride Formation : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to a more reactive acid chloride.
Amide Formation : The carboxylic acid can be coupled with amines to form amides, often using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU to facilitate the reaction. nih.gov
Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). researchgate.net
The indole ring's electronic properties are less likely to have a dramatic effect on the fundamental reactivity of the propanoic acid group, although the steric bulk of the indole system may influence reaction rates. researchgate.netresearchgate.net
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound is readily converted to its corresponding esters and amides through standard synthetic protocols.
Esterification: The formation of esters is typically achieved by reacting the parent carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, treatment with an alcohol such as methanol or ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) yields the corresponding methyl or ethyl ester. Alternatively, milder conditions involving coupling agents like dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction with alcohols, which is particularly useful for sensitive substrates.
Amidation: The synthesis of amides from the propanoic acid can be accomplished through several methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to furnish the desired amide. Direct coupling of the carboxylic acid with an amine is also a widely used method, facilitated by peptide coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.
The table below summarizes typical conditions for these transformations.
| Reaction Type | Reagents | Product |
| Esterification | R-OH, cat. H₂SO₄, Heat | Methyl, Ethyl, or other alkyl esters |
| Amidation | 1. SOCl₂ or (COCl)₂2. R¹R²NH | Primary, Secondary, or Tertiary Amides |
| Amidation | R¹R²NH, DCC or EDC | Primary, Secondary, or Tertiary Amides |
Decarboxylation Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). For this compound, the removal of the -COOH group would result in the formation of 1-ethyl-1H-indole-2-carbaldehyde.
While carboxylic acids can be decarboxylated, the conditions required are often harsh, typically involving high temperatures. The stability of the potential carbanion intermediate formed upon CO₂ loss is a key factor in the ease of decarboxylation. Carboxylic acids with an electron-withdrawing group at the β-position (such as β-keto acids) undergo decarboxylation more readily via a cyclic transition state. However, the indole ring in the target molecule does not fulfill this requirement, suggesting that its decarboxylation would not be a facile process and would likely require significant thermal energy or specialized catalytic systems. The decarboxylation of certain indole carboxylic acids has been achieved under acidic, basic, or metal-catalyzed conditions, though these typically apply to acids directly attached to the indole ring (e.g., indole-2-carboxylic acid). researchgate.netnih.govrsc.org
Reductions to Alcohol and Amine Derivatives
The molecule possesses two reducible functional groups: the C-2 aldehyde (formyl group) and the carboxylic acid. The outcome of a reduction reaction is highly dependent on the choice of reducing agent due to differences in reactivity, a concept known as chemoselectivity.
Selective Aldehyde Reduction: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation, as it readily reduces aldehydes but is generally unreactive towards carboxylic acids under standard conditions. This reaction would yield 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoic acid.
Selective Carboxylic Acid Reduction: The selective reduction of the carboxylic acid to a primary alcohol in the presence of an aldehyde is more challenging. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are commonly used for reducing carboxylic acids. harvard.edu While boranes are known to reduce carboxylic acids preferentially over esters, they also rapidly reduce aldehydes. harvard.edu Therefore, using borane would likely result in the reduction of both functional groups.
Reduction of Both Groups: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will non-selectively reduce both the aldehyde and the carboxylic acid. harvard.edu Treatment with LiAlH₄ would lead to the formation of 1-(3-hydroxypropyl)-1H-indole-2-methanol.
The following table illustrates the expected products based on the reducing agent used.
| Reducing Agent | Functional Group(s) Reduced | Expected Product |
| Sodium Borohydride (NaBH₄) | Aldehyde | 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoic acid |
| Borane (BH₃·THF) | Aldehyde and Carboxylic Acid | 1-(3-hydroxypropyl)-1H-indole-2-methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Carboxylic Acid | 1-(3-hydroxypropyl)-1H-indole-2-methanol |
Reactivity of the Indole Nitrogen (N1)
Further Alkylation or Acylation Reactions
The indole nitrogen (N1) in this compound is already part of the N-substituted indole system, bearing the propanoic acid side chain. As this nitrogen atom is tertiary and lacks a hydrogen atom, it cannot undergo further standard alkylation or acylation reactions. These reactions typically require an N-H bond for substitution to occur. The lone pair of electrons on the nitrogen is integral to the aromaticity of the indole ring system and is not sufficiently nucleophilic to engage in these reactions.
Reactions Involving N-Deprotonation
Deprotonation reactions at the indole nitrogen are not applicable to this molecule. The N1 position lacks a proton, which is a prerequisite for deprotonation by a base. The most acidic proton in the molecule is the one on the carboxylic acid group, which will be readily removed by a base to form a carboxylate salt.
Reactivity of the Indole Aromatic System
The indole ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic and reactive site. However, the substituents on the ring in this compound significantly alter this reactivity profile.
N1-Propanoic Acid Group: An N-alkyl group is generally considered to be weakly electron-donating and activating.
C2-Formyl Group: The aldehyde group at the C2 position is strongly electron-withdrawing and deactivating due to both resonance and inductive effects.
The powerful deactivating effect of the C2-formyl group dominates the reactivity of the pyrrole (B145914) portion of the indole ring. It withdraws electron density, making the C3 position significantly less nucleophilic and thus much less susceptible to attack by electrophiles.
| Reaction | Reagents | Predicted Reactivity/Outcome |
| Nitration | HNO₃, H₂SO₄ | Substitution on the benzene (B151609) ring (e.g., C5 or C6); requires forcing conditions. |
| Halogenation | Br₂, FeBr₃ | Substitution on the benzene ring; requires Lewis acid catalyst. |
| Sulfonation | Fuming H₂SO₄ | Substitution on the benzene ring. |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | Likely to be unsuccessful due to the strongly deactivating C2-formyl group. |
Electrophilic Aromatic Substitution Patterns
The indole ring is inherently reactive towards electrophiles due to the delocalization of the nitrogen lone pair, which increases the electron density of the heterocyclic system. researchgate.net In unsubstituted indoles, electrophilic aromatic substitution (EAS) overwhelmingly occurs at the C3 position, as this leads to the most stable cationic intermediate (Wheland intermediate) where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. ic.ac.uk
However, in this compound, the substitution pattern is altered by the existing functional groups. The C2 position is occupied by a formyl group, which is strongly electron-withdrawing. This group deactivates the pyrrole portion of the indole ring towards electrophilic attack. researchgate.net Consequently, the innate nucleophilicity of the C3 position is significantly reduced. researchgate.net
With the pyrrole ring deactivated, electrophilic attack may be directed towards the benzene ring (positions C4, C5, C6, and C7). The indole nitrogen atom, despite the N-alkylation, still acts as an ortho-, para-director for the benzene ring, favoring substitution at the C4 and C6 positions. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to occur preferentially on the carbocyclic ring, a common outcome for indoles with electron-withdrawing groups at C2 or C3. nih.gov
Below is a table summarizing expected outcomes for electrophilic aromatic substitution on indole systems bearing C2-electron-withdrawing groups, which serves as a model for the reactivity of this compound.
| Reaction | Electrophile Source | Expected Major Product(s) | Reference Moiety |
| Bromination | Br₂, AcOH | Substitution at C5 and C6 | 2-acylindoles |
| Nitration | HNO₃, H₂SO₄ | Substitution at C5 and C6 | Indole-2-carboxaldehyde |
| Friedel-Crafts Acylation | AcCl, AlCl₃ | Substitution at C5 or C6 | N-alkyl-2-formylindole |
| Deuterium Exchange | D₂O, CD₃OD (acidic) | Exchange at C3 | BN-Indole |
This table is illustrative and based on the general reactivity of similarly substituted indoles. nih.gov
Metalation and Cross-Coupling Reactions
Metalation of the indole nucleus is a powerful strategy for introducing a wide variety of substituents through subsequent cross-coupling reactions. researchgate.net In N-unsubstituted indoles, initial deprotonation occurs at the N-H bond. Since the nitrogen in this compound is alkylated, C-H metalation is the primary pathway.
The most acidic C-H proton on an N-alkylindole ring is typically at the C2 position. acs.org However, this position is substituted in the target molecule. The next most likely site for direct lithiation would be the C3 position. Alternatively, directed ortho-metalation (DoM) strategies can be employed. The carbonyl oxygen of the 2-formyl group or the carboxylic acid group on the nitrogen substituent can act as a directing group, facilitating metalation at an adjacent position through chelation with the organometallic reagent. The propanoic acid group could potentially direct metalation to the C7 position of the indole ring.
Once a metallated indole is formed, or if a halogenated derivative is used, a variety of metal-catalyzed cross-coupling reactions can be performed. researchgate.netmdpi.com These reactions are fundamental for creating C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: Reaction of a halo-indole with a boronic acid or ester, catalyzed by palladium, to form a C-C bond.
Stille Coupling: Palladium-catalyzed coupling of a halo-indole with an organostannane.
Heck Reaction: Palladium-catalyzed reaction between a halo-indole and an alkene.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling of a halo-indole with a terminal alkyne.
C-H Activation: More recent methods bypass the need for pre-functionalization (e.g., halogenation) and directly functionalize C-H bonds. nih.gov For instance, palladium-catalyzed direct arylation at the C4 or C7 positions of the indole benzene ring has been achieved using directing groups. nih.govacs.org
The table below outlines representative cross-coupling reactions on the indole core, demonstrating the versatility of this methodology.
| Coupling Reaction | Coupling Partners | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | 5-Bromoindole derivative + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Arylindole |
| Heck | 7-Iodoindole derivative + Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Alkenylindole |
| Sonogashira | 4-Azaindole halide + Terminal Alkyne | Pd catalyst, CuI | 4-Alkynyl-azaindole |
| C-H Arylation | Indole + Aryl Iodide | Pd(OAc)₂, AgTFA, Glycine | C4-Arylindole |
This table provides examples of cross-coupling reactions on various positions of the indole scaffold. researchgate.netmdpi.comnih.gov
Chemo- and Regioselectivity in Multi-Functionalized Indole Systems
The presence of multiple reactive sites in this compound—the aldehyde, the carboxylic acid, and the indole ring—makes chemo- and regioselectivity critical considerations in its transformations. mdpi.com The reaction conditions and choice of reagents determine which functional group reacts preferentially.
Chemoselectivity:
Aldehyde Group: This group is susceptible to nucleophilic attack, reduction to an alcohol (using NaBH₄), oxidation to a carboxylic acid (using KMnO₄ or Ag₂O), and various condensation reactions (e.g., Wittig, Knoevenagel). The aldehyde can be selectively protected as an acetal (B89532) to allow for reactions elsewhere in the molecule.
Carboxylic Acid Group: This group can undergo esterification (Fischer esterification with an alcohol and acid catalyst), conversion to an acid chloride (using SOCl₂ or (COCl)₂), or amidation (via an activated intermediate). It can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, which would also reduce the aldehyde.
Indole Ring: As discussed, the indole ring can undergo electrophilic substitution or metalation.
Selective transformations are possible by choosing appropriate reagents. For example, NaBH₄ will reduce the aldehyde without affecting the carboxylic acid, whereas LiAlH₄ will reduce both. Borane-based Lewis acids have been shown to catalyze the selective amidation of indoles in the presence of other functional groups. researchgate.net
Regioselectivity:
Regioselectivity primarily concerns reactions on the indole ring. As established, electrophilic substitution is likely directed to the benzene ring (C4-C7 positions) due to the deactivating C2-formyl group. nih.gov In metalation reactions, the choice of directing group and reaction conditions can precisely control which C-H bond is activated. For instance, a removable pivaloyl group at C3 has been used to direct arylation to the C4 position, while other catalytic systems can favor C5 or C7. nih.gov The interplay between electronic effects and the potential for chelation control makes the regiochemical outcome highly tunable.
Cascade and Tandem Reactions Involving this compound
The multifunctional nature of this compound makes it an ideal substrate for cascade (or tandem) reactions, where a single synthetic operation generates significant molecular complexity through a sequence of intramolecular and/or intermolecular reactions. nih.gov
Several cascade pathways can be envisioned:
Condensation-Cyclization: An initial intermolecular reaction at the 2-formyl group, such as a Knoevenagel or Wittig reaction, could introduce a new functionalized side chain. This could be followed by an intramolecular cyclization. For example, condensation with a malonate derivative could be followed by a Michael addition and cyclization involving the propanoic acid side chain to form a new fused ring system. Tandem reactions starting with 3-cyanoacetyl indoles have been used to build complex pyridine-fused heterocycles. nih.gov
Dearomative Cycloaddition: The indole ring itself can participate in cycloaddition reactions, often leading to a loss of aromaticity in the pyrrole ring. A cascade dearomative [4+2] cycloaddition of indoles with in situ generated ortho-quinone methides has been reported to produce complex indoline-fused polycycles. rsc.org
Metal-Catalyzed Tandem Reactions: A palladium-catalyzed tandem Buchwald-Hartwig/Heck reaction has been used to synthesize 2-vinylic indoles from gem-dibromovinyl precursors. organic-chemistry.org A similar strategy could potentially be adapted, where an initial cross-coupling reaction on a halogenated version of the target molecule is followed by an intramolecular cyclization involving one of the side chains.
Tandem C-H Activation/Cyclization: Rhodium(III)-catalyzed reactions of indolyl nitrones (derived from the corresponding formyl indole) have been shown to undergo a tandem C-H allylation, cycloaddition, and aromatization sequence to form carbazoles. nih.govresearchgate.net This highlights the potential of the 2-formyl group to be converted into a reactive intermediate that can trigger a cascade process involving C-H activation on the indole core.
Spectroscopic and Analytical Data for this compound Not Currently Available in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and chemical literature has been conducted to gather advanced spectroscopic and analytical data for the chemical compound this compound. Despite extensive efforts to locate detailed research findings, specific experimental data required for a thorough characterization of this molecule could not be found.
The objective was to construct a detailed article focusing on the structural elucidation and analytical characterization of this compound, adhering to a strict outline that includes Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This would encompass ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY), as well as High-Resolution Mass Spectrometry (HRMS) and an analysis of its fragmentation pathways.
However, searches for the synthesis, characterization, and spectroscopic analysis of this specific compound did not yield any publications containing the necessary experimental data. While information is available for structurally related compounds, such as other indole-propanoic acid derivatives or indole-2-carboxaldehydes, this information is not directly applicable for the specific substitution pattern and combination of functional groups present in this compound.
Consequently, the creation of data tables for chemical shifts, coupling constants, mass-to-charge ratios, and fragmentation patterns, as well as a detailed discussion of the spectroscopic features, is not possible at this time. The generation of such an article requires access to primary research data from peer-reviewed scientific literature where this compound has been synthesized and its structure unequivocally confirmed through these advanced analytical techniques.
Without access to such foundational data, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy and authority. Further research and publication by the scientific community are needed to make this information available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the aldehyde group, the indole ring, and the aliphatic chain.
The O-H stretch of the carboxylic acid would likely appear as a very broad band, potentially in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the aldehyde would result in strong absorption bands. The carboxylic acid C=O stretch is typically observed around 1725-1700 cm⁻¹, while the aldehyde C=O stretch is expected at a slightly higher frequency, around 1740-1720 cm⁻¹. The C-H stretch of the aldehyde group may also be visible as a weaker band near 2850-2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the indole ring would be present in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~2850, ~2750 | Weak | C-H stretch (Aldehyde) |
| ~1730 | Strong | C=O stretch (Aldehyde) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic indole ring) |
| ~1250 | Medium | C-O stretch (Carboxylic acid) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore is known to exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions. Typically, indole and its derivatives show two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. The ¹Lₐ band is generally more intense and appears at a lower wavelength, while the ¹Lₑ band is of lower intensity and is found at a longer wavelength.
For this compound, the presence of the formyl group, which is a chromophore itself, conjugated with the indole ring would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted indole. The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| ~220 | High | π → π |
| ~280 | Moderate | π → π (¹Lₐ band) |
| ~310 | Low | π → π* (¹Lₑ band) |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)
Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For a polar compound like this compound, which contains a carboxylic acid group, reversed-phase HPLC would be a suitable method.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of an acid (like trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of the compound but also provide its molecular weight, further confirming its identity. The mass spectrometer would detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Table 3: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Retention Time | Dependent on exact conditions, but would be a single major peak for a pure sample. |
Conclusion
3-(2-formyl-1H-indol-1-yl)propanoic acid is a chemical compound with a structurally interesting design, incorporating the key features of an N-substituted indole (B1671886), a formyl group, and a carboxylic acid. While it appears to be an understudied molecule, its potential as a synthetic intermediate and a scaffold for medicinal chemistry is significant. The predicted synthetic routes and properties outlined in this article provide a foundation for future experimental investigation into this promising compound. Further research is warranted to synthesize, characterize, and explore the full potential of this compound.
Computational Chemistry and Theoretical Investigations of 3 2 Formyl 1h Indol 1 Yl Propanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Detailed Density Functional Theory (DFT) calculations for 3-(2-formyl-1H-indol-1-yl)propanoic acid are not extensively available in the current body of scientific literature. DFT is a computational method used to investigate the electronic structure of many-body systems.
Molecular Orbital Analysis
Specific molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for this compound, has not been reported in publicly accessible research. This type of analysis is crucial for understanding the molecule's reactivity and electronic properties.
Electrostatic Potential Mapping
Electrostatic potential maps for this compound are not available in published literature. These maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
While theoretical vibrational frequency analysis is a standard computational practice to predict infrared and Raman spectra, specific data for this compound has not been documented in research articles. Such predictions are used to complement experimental spectroscopic data.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There are no specific molecular dynamics simulation studies reported for this compound in the scientific literature. These simulations would provide insight into the molecule's conformational flexibility and its interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues (if applicable)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While QSAR studies have been conducted on various indole (B1671886) derivatives to predict their biological activities, no specific QSAR models for analogues of this compound have been found in the reviewed literature. nih.govmdpi.com Developing such models requires a dataset of structurally similar compounds with measured biological activity, which is not currently available.
Reaction Mechanism Studies and Transition State Analysis
Theoretical studies on the reaction mechanisms involving this compound, including transition state analysis, are not present in the current scientific literature. These studies would be essential for understanding the pathways and energetics of reactions involving this compound.
Theoretical Prediction of Reactivity and Selectivity
The chemical reactivity and selectivity of "this compound" can be extensively studied using computational methods, primarily Density Functional Theory (DFT). nih.gov These theoretical investigations provide insights into the molecule's electronic structure, which is fundamental to understanding its behavior in chemical reactions. Key parameters derived from DFT calculations, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, are instrumental in predicting reactive sites. researchgate.netscirp.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov For "this compound," the indole nucleus, being electron-rich, is expected to have a significant contribution to the HOMO, making it susceptible to electrophilic attack. Conversely, the formyl and carboxylic acid groups, being electron-withdrawing, would lower the LUMO energy, indicating potential sites for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions representing positive electrostatic potential (electron-poor areas). For "this compound," the oxygen atoms of the formyl and carboxylic acid groups would be expected to be regions of high negative potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the carboxylic acid and the indole ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.
Furthermore, the calculation of atomic charges, such as Mulliken or Natural Population Analysis (NPA) charges, provides a quantitative measure of the electron distribution within the molecule. This data can pinpoint specific atoms that are more likely to participate in chemical reactions due to their partial positive or negative charges.
To illustrate these concepts, the following table presents hypothetical DFT-calculated parameters for "this compound."
| Parameter | Hypothetical Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher chemical stability and lower reactivity. nih.gov |
| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule, which can influence its solubility and intermolecular interactions. |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for "this compound."
Advanced Computational Models for Complex Biological Interactions (General Principles)
Advanced computational models are indispensable for elucidating the complex interactions between small molecules like "this compound" and biological macromolecules, such as proteins and nucleic acids. stmjournals.com These models are crucial in drug discovery and development for predicting binding affinities and understanding mechanisms of action. nih.gov The primary techniques employed are molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies. nih.govtandfonline.comnih.gov
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govjocpr.com This technique is used to understand the binding mode and estimate the binding affinity of the ligand. For "this compound," docking studies could be performed against various protein targets to identify potential biological activities. The indole scaffold is a well-known pharmacophore that interacts with numerous receptors. nih.govmdpi.com The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding site and then scoring these poses based on a scoring function that approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. mdpi.com Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov While molecular docking provides a static picture, MD simulations can reveal the stability of the binding pose, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules. tandfonline.com An MD simulation of "this compound" bound to a target protein would involve calculating the forces between all atoms in the system and integrating Newton's equations of motion to simulate their movement over a specific period, typically nanoseconds to microseconds. This allows for the calculation of binding free energies with higher accuracy than docking alone.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of indole derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like "this compound." tandfonline.com These models use molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
The following table provides a hypothetical example of results from a molecular docking study of "this compound" against a hypothetical protein kinase.
| Parameter | Hypothetical Value/Description | Significance |
| Docking Score | -8.5 kcal/mol | A negative value indicates a favorable binding interaction. The more negative the score, the stronger the predicted binding affinity. |
| Hydrogen Bonds | Formed between the carboxylic acid group and Lys78, and the formyl oxygen and Ser120. | These specific interactions are crucial for anchoring the ligand in the binding pocket and contribute significantly to binding affinity. |
| Hydrophobic Interactions | The indole ring interacts with a hydrophobic pocket formed by Leu25, Val55, and Ile130. | These interactions are important for the overall stability of the ligand-protein complex. |
| RMSD (after MD) | 1.2 Å | A low root-mean-square deviation value from the initial docked pose after simulation suggests a stable binding mode. |
Note: The data in this table is for illustrative purposes and does not represent actual results for "this compound."
Applications in Advanced Organic Synthesis and Material Sciences
3-(2-formyl-1H-indol-1-yl)propanoic acid as a Versatile Synthetic Building Block
The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic carboxylic acid, makes it a highly valuable and versatile building block in organic synthesis. The aldehyde group can readily participate in a variety of chemical transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, to introduce diverse substituents at the 2-position of the indole (B1671886) core. Simultaneously, the propanoic acid moiety offers a handle for amide bond formation, esterification, or other modifications, allowing for the facile linkage of the indole scaffold to other molecules or solid supports. This dual reactivity enables the straightforward synthesis of a wide array of complex indole derivatives with potential applications in medicinal chemistry and materials science.
Precursor to Structurally Diverse Indole Alkaloids and Natural Product Analogues
Indole alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. The indole nucleus is a common feature in many commercially available drugs. encyclopedia.pub The strategic placement of the formyl and propanoic acid groups in this compound makes it an ideal precursor for the synthesis of various indole alkaloids and their analogues. encyclopedia.pubnih.gov
The formyl group can be elaborated into various side chains found in naturally occurring indole alkaloids through reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Grignard reactions. The propanoic acid side chain can be utilized to construct additional rings or to mimic the side chains of other natural products. This synthetic flexibility allows for the generation of libraries of novel indole-based compounds for biological screening and the development of new therapeutic agents. For instance, analogues of the marine alkaloid nortopsentin have been synthesized using substituted indoles, demonstrating the utility of such precursors in creating bioactive molecules. nih.gov
Development of Novel Heterocyclic Scaffolds and Ring Systems
The reactivity of the formyl and carboxylic acid groups in this compound can be harnessed to construct novel heterocyclic scaffolds and ring systems. Intramolecular cyclization reactions, such as Pictet-Spengler or Fischer indole synthesis variations, can lead to the formation of fused polycyclic indole derivatives. Furthermore, multicomponent reactions involving this building block can provide rapid access to complex heterocyclic systems in a single step.
For example, the formyl group can react with amines and other nucleophiles to form new rings fused to the indole core. The propanoic acid can be activated and undergo intramolecular acylation to form lactams. These novel heterocyclic scaffolds can serve as skeletons for the development of new drugs, agrochemicals, and functional materials with unique properties. The synthesis of various indole derivatives is a key area of research in the development of new therapeutic agents. nih.gov
Role in Combinatorial Chemistry and the Synthesis of Chemical Libraries
The versatility of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of large chemical libraries. The two distinct functional groups allow for the sequential or parallel introduction of a wide variety of building blocks, leading to a vast array of structurally diverse molecules.
The propanoic acid can be anchored to a solid support, and the formyl group can be reacted with a library of reagents. Subsequently, the carboxylic acid can be cleaved from the support, or it can be further functionalized. This approach allows for the efficient synthesis of thousands of compounds for high-throughput screening in drug discovery and materials science. The use of multicomponent reactions, a cornerstone of combinatorial chemistry, can further enhance the efficiency of library synthesis. mdpi.com
Integration into Functional Materials Design (e.g., as fluorescent probes, sensors, or organic electronic components)
Indole derivatives are known to possess interesting photophysical and electronic properties, making them attractive components for functional materials. researchgate.net The extended π-system of the indole ring in this compound can be further extended through reactions at the formyl group, leading to compounds with tailored absorption and emission properties.
These tailored molecules can be developed as fluorescent probes for the detection of specific analytes or for imaging biological processes. researchgate.net The ability to tune the electronic properties of the indole core also makes this compound a potential building block for organic electronic components such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The propanoic acid side chain can be used to anchor these functional molecules to surfaces or to incorporate them into polymer backbones.
Utility in Catalyst Design and Ligand Synthesis
The indole scaffold and the functional groups of this compound can be utilized in the design and synthesis of novel catalysts and ligands for transition metal catalysis. The nitrogen atom of the indole ring and the oxygen atoms of the formyl and carboxylic acid groups can act as coordination sites for metal ions.
By appropriately modifying the indole core and the side chains, ligands with specific steric and electronic properties can be designed to control the reactivity and selectivity of catalytic reactions. For example, the synthesis of chiral ligands derived from this compound could lead to the development of new asymmetric catalysts for the production of enantiomerically pure pharmaceuticals and fine chemicals. The synthesis of metal complexes with heterocyclic ligands containing indole moieties has been explored for their catalytic and biological activities. mdpi.com
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The practical utility of 3-(2-formyl-1H-indol-1-yl)propanoic acid is contingent upon the availability of efficient and environmentally benign synthetic methodologies. Current multi-step syntheses of related indole (B1671886) derivatives often suffer from drawbacks such as low atom economy, the use of hazardous reagents, and the generation of significant waste. Future research should prioritize the development of more streamlined and sustainable synthetic strategies.
Key Research Objectives:
Consolidation of Reaction Steps: Designing one-pot or tandem reactions that combine multiple transformations into a single operation can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent usage. nih.gov
Green Chemistry Principles: The adoption of green chemistry principles is crucial. This includes employing safer solvents (e.g., water, ethanol (B145695), or supercritical fluids), utilizing catalytic methods over stoichiometric reagents, and sourcing starting materials from renewable feedstocks.
Advanced Synthesis Technologies: The exploration of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis could offer substantial advantages. These methods can lead to shorter reaction times, higher yields, improved reaction control, and enhanced safety and scalability.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| One-Pot/Tandem Reactions | Reduced step count, less waste, time and cost savings. | Compatibility of reagents and conditions, complex reaction optimization. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations, cost of enzymes. |
| Flow Chemistry | Enhanced safety, precise control, easy scalability, improved yields. | Specialized equipment required, potential for clogging, initial setup cost. |
| C-H Functionalization | Increased atom economy, circumvents need for pre-functionalized substrates. | Selectivity control (regio- and chemo-selectivity), catalyst development. |
Exploration of Novel Reactivity and Transformation Pathways
The rich functionality of this compound provides a platform for exploring a wide array of chemical transformations. The interplay between the formyl group, the carboxylic acid, and the indole nucleus opens up possibilities for constructing complex molecular architectures.
Future research should focus on uncovering novel reaction pathways. The 2-formyl group is a versatile handle for condensation reactions, multicomponent reactions (MCRs), and cycloadditions to build fused heterocyclic systems. nih.gov For instance, its reaction with active methylene (B1212753) compounds can lead to the formation of various pyridine (B92270) and furan (B31954) derivatives. nih.gov
The N-propanoic acid side chain offers another point of diversification. It can be readily converted into amides, esters, or other functional groups, enabling the creation of compound libraries for screening purposes. nih.govmdpi.com Furthermore, intramolecular cyclization reactions involving the side chain and the indole core could provide access to novel polycyclic indole alkaloids and their analogues, which are often associated with significant biological activity. researchgate.netresearchgate.net
Asymmetric Synthesis of Chiral Derivatives
Chirality is a fundamental aspect of molecular recognition in biological systems. The development of methods for the asymmetric synthesis of chiral derivatives of this compound is a critical research direction, particularly for applications in medicinal chemistry.
A key challenge and opportunity lie in introducing a stereocenter at the α-position of the propanoic acid side chain. Future efforts will likely concentrate on the development of catalytic asymmetric methods to achieve this. unibo.it Strategies could include:
Organocatalysis: Chiral amines or phosphoric acids could catalyze the asymmetric functionalization of the α-carbon. researchgate.netunibo.it
Transition-Metal Catalysis: Chiral transition-metal complexes could be employed for asymmetric hydrogenations or cross-coupling reactions on suitable precursors.
Biocatalysis: Enzymes such as lactate (B86563) dehydrogenases could be used for the stereoselective reduction of α-keto acid precursors to generate chiral α-hydroxy acids. nih.gov
The successful development of such methodologies would provide access to enantiomerically pure compounds, allowing for a more precise investigation of their structure-activity relationships and biological effects.
Advanced Computational Design and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and guide experimental design. For this compound, advanced computational methods can accelerate the discovery and optimization of its derivatives and applications.
Future Computational Approaches:
Reactivity and Mechanistic Studies: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways, predict the regioselectivity and stereoselectivity of transformations, and elucidate reaction mechanisms. mdpi.comnih.gov This understanding can guide the optimization of reaction conditions.
Structure-Based Drug Design: If a biological target is known, molecular docking and molecular dynamics simulations can be used to predict how derivatives of the compound will bind. nih.govmdpi.com This in silico screening allows for the rational design of molecules with enhanced potency and selectivity, prioritizing synthetic efforts. nih.gov
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov Integrating these predictions early in the design process can help mitigate the risk of late-stage failures in drug development by identifying candidates with favorable pharmacokinetic profiles.
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Synthetic Route Planning | Reaction energies, transition states, regioselectivity. |
| Molecular Docking | Drug Discovery | Binding affinity, binding pose, key interactions with target. |
| Molecular Dynamics (MD) | Drug Discovery | Stability of ligand-protein complex, conformational changes. |
| QSPR/QSAR | ADMET Prediction | Solubility, permeability, metabolic stability, potential toxicity. |
Expanding the Scope of Synthetic Applications beyond Current Paradigms
While the indole scaffold is a cornerstone of medicinal chemistry, the unique functionalization of this compound invites exploration into less conventional application areas. Future research should aim to expand its utility beyond traditional boundaries.
One promising area is materials science . The conjugated π-system of the indole ring suggests potential for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The formyl and carboxylic acid groups provide convenient handles for polymerization or for grafting the molecule onto surfaces.
In the realm of chemical biology , this compound could serve as a versatile scaffold for the synthesis of molecular probes. The functional groups allow for the attachment of fluorophores, affinity tags, or photo-crosslinkers to study biological processes or identify protein targets.
Furthermore, the structure could be a starting point for the synthesis of novel organocatalysts . The indole moiety can engage in π-stacking and hydrogen bonding interactions, which could be harnessed in combination with other catalytic groups to promote asymmetric transformations. unibo.it The development of such applications requires a creative and interdisciplinary approach, bridging organic synthesis with materials science, biology, and catalysis.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 3-(2-formyl-1H-indol-1-yl)propanoic acid, and how can regioselective formylation be achieved?
- Methodological Answer : A common approach involves refluxing 3-formyl-1H-indole derivatives with propanoic acid derivatives in acetic acid with sodium acetate as a catalyst. For regioselective formylation at the 2-position, strategies like Vilsmeier-Haack formylation (using POCl₃ and DMF) or directed metal-catalyzed reactions can be employed. Reaction monitoring via TLC or HPLC is critical to optimize yield and selectivity .
Q. How can purification challenges and impurity profiling be addressed for this compound?
- Methodological Answer : Recrystallization from acetic acid or ethanol/water mixtures effectively removes unreacted starting materials. Impurity profiling should utilize HPLC-MS with reference standards (e.g., EP impurities listed in pharmacopeial guidelines) to identify byproducts such as unformylated indole derivatives or carboxylate adducts .
Q. What spectroscopic and crystallographic methods are optimal for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves the formyl and propanoic acid moieties. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms stereochemistry and hydrogen-bonding networks. Disordered solvent molecules, if present, require SQUEEZE processing in PLATON .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data caused by solvent disorder or twinning?
- Methodological Answer : For disordered solvents, the SQUEEZE algorithm in PLATON removes electron density contributions from unresolved regions. For twinned crystals, twin refinement in SHELXL with HKLF5 data integrates multiple domains. Validation tools like Rint and CC1/2 ensure data reliability .
Q. What mechanistic insights exist for the formylation of indole derivatives at the 2-position?
- Methodological Answer : The formylation proceeds via electrophilic substitution, where the indole’s electron-rich C2 position reacts with formylating agents (e.g., DMF-POCl₃ complexes). Computational studies (DFT) can model transition states to explain regioselectivity and substituent effects .
Q. How can computational models predict reactivity or crystallization behavior of this compound?
- Methodological Answer : Density functional theory (DFT) calculations assess frontier molecular orbitals to predict electrophilic/nucleophilic sites. Crystal packing predictions (e.g., Mercury CSD) use hydrogen-bonding propensity and van der Waals interactions to optimize crystallization solvents .
Q. How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on the formyl group’s role in target binding (e.g., enzyme inhibition). Assays like fluorescence polarization or surface plasmon resonance (SPR) quantify interactions with biological targets (e.g., kinases or GPCRs), while cytotoxicity screening in cell lines validates selectivity .
Data Contradiction Analysis
Q. How to address conflicting NMR and crystallographic data regarding molecular conformation?
- Methodological Answer : Solution-state NMR may show dynamic conformations, while X-ray data reflect static solid-state structures. Molecular dynamics (MD) simulations bridge this gap by modeling flexibility. Overlay software (e.g., Coot) compares experimental and simulated geometries to identify dominant conformers .
Tables for Key Data
| Analytical Technique | Key Observations | Reference |
|---|---|---|
| X-ray Crystallography | C=O bond length: 1.21 Å; Indole ring planarity | |
| ¹H NMR (DMSO-d₆) | Formyl proton: δ 9.82 ppm (singlet) | |
| HPLC-MS (Impurity) | Major impurity: Unformylated indole (RRT 0.92) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
